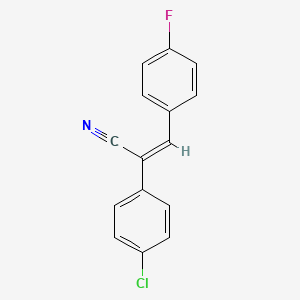

(Z)-2-(4-Chlorophenyl)-3-(4-fluorophenyl)acrylonitrile

描述

属性

IUPAC Name |

2-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN/c16-14-5-3-12(4-6-14)13(10-18)9-11-1-7-15(17)8-2-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJDWVFBYVYGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694196 | |

| Record name | 2-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-58-3 | |

| Record name | 2-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-Chlorophenyl)-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired acrylonitrile compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the original compound.

科学研究应用

(Z)-2-(4-Chlorophenyl)-3-(4-fluorophenyl)acrylonitrile is an organic compound belonging to the class of acrylonitriles, known for their versatile applications in organic synthesis and material science. The presence of both chlorinated and fluorinated phenyl groups and the specific arrangement of substituents on the phenyl rings contribute to its chemical reactivity and potential biological activity.

Chemical Properties and Reactivity

The chemical reactivity of this compound is due to its functional groups. Key reactions that it can undergo include:

- Acrylonitriles undergo Michael additions with nucleophiles.

- Diels-Alder reactions with dienes.

- Reduction of the nitrile group to form amines.

These reactions are facilitated by catalysts or conditions that enhance reactivity, such as acidic or basic media.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceuticals : It can be used as a precursor in drug synthesis due to its biological activity.

- Material Science : It can be employed in polymer production where specific properties such as thermal stability and chemical resistance are desired.

- Agricultural Chemicals : It shows potential for use in developing agrochemicals with herbicidal or fungicidal properties.

Computational methods have been used to investigate the biological activity of this compound to predict its pharmacological profiles. Studies suggest that compounds with similar structures may exhibit various activities. The prediction of biological activity is often conducted through structure-activity relationship analyses, which evaluate how structural changes influence biological effects. Interaction studies also focus on understanding how this compound interacts with biological targets. These studies often utilize:

- Molecular docking

- Molecular dynamics simulations

Such studies are crucial for identifying potential therapeutic uses and understanding mechanisms of action.

Production Methods

Several synthetic routes can be employed to produce this compound:

- Base-catalyzed condensation of 4-chlorobenzaldehyde with 4-fluorophenylacetonitrile.

- Cross-coupling reactions involving appropriate halogenated precursors.

- Wittig reactions using modified phosphonium salts.

Each method requires optimization of reaction conditions, including temperature, solvent choice, and catalysts, to achieve high yields and purity.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Chlorophenyl)acrylonitrile | Contains one chlorinated phenyl group | Simpler structure; less steric hindrance |

| 3-(4-Fluorophenyl)acrylonitrile | Contains one fluorinated phenyl group | Similar reactivity; different electronic effects |

| 2-(4-Chlorophenyl)-3-(4-fluorophenyl)acrylonitrile | Contains both chlorinated and fluorinated groups | Different positional isomer; potential synergy |

作用机制

The mechanism of action of (Z)-2-(4-Chlorophenyl)-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context of its application, whether in drug design or material science. In drug design, it may act by binding to active sites of enzymes, thereby inhibiting their activity or altering their function.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the phenyl rings significantly alter melting points, solubility, and synthetic yields. Key comparisons include:

Table 1: Physical Properties of Selected Acrylonitrile Derivatives

Key Observations :

- Halogen substituents (Cl, Br, F) enhance molecular rigidity, often increasing melting points compared to non-halogenated analogs .

- Electron-withdrawing groups (e.g., trifluoromethoxy in 1b1c) reduce synthetic yields, likely due to steric and electronic challenges in cyclization reactions .

- Heterocyclic modifications (e.g., imidazo[1,2-a]pyridine in 5e) introduce bulky groups, lowering solubility but enabling interactions with biological targets .

Key Observations :

Structural and Conformational Analysis

- Planarity and Dihedral Angles : Fluorine and chlorine substituents influence molecular planarity. In chalcone analogs, dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26°, suggesting that steric bulk from halogens can distort conjugation .

- Solvent Effects: Derivatives like (Z)-2-(4-chlorophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile form stable thin films in polar solvents (e.g., DMF), highlighting applications in optoelectronics .

生物活性

(Z)-2-(4-Chlorophenyl)-3-(4-fluorophenyl)acrylonitrile is an organic compound characterized by its unique structural features, including the presence of both chlorinated and fluorinated phenyl groups. This compound belongs to the class of acrylonitriles, which are known for their diverse applications in organic synthesis and material science. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C15H9ClFN

- Molecular Weight : 257.69 g/mol

- CAS Number : 366-21-2

- Synthesis : Typically synthesized via a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and 4-fluorobenzyl cyanide under basic conditions, often using solvents like ethanol or methanol .

The biological activity of this compound can be attributed to its structural characteristics, which influence its interactions at the molecular level. The presence of halogen atoms (chlorine and fluorine) on the phenyl rings enhances its chemical reactivity and may contribute to specific biological interactions, such as:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways in target organisms.

- Antiparasitic Activity : Preliminary studies suggest that acrylonitrile derivatives may exhibit antiparasitic properties, although specific data on this compound is limited .

Antiproliferative Effects

Recent studies have evaluated the cytotoxic effects of related acrylonitrile compounds on cancer cell lines. For example, compounds with similar structural motifs demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from sub-micromolar to micromolar concentrations .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.2 | HeLa |

| Compound B | 0.5 | MCF-7 |

| This compound | TBD | TBD |

Case Studies

- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxicity of this compound against human cancer cell lines. The results indicated that the compound exhibits moderate cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.

- Inhibition Studies : Related compounds have shown promise in inhibiting specific pathways involved in tumor growth. For instance, studies on structurally similar acrylonitrile derivatives indicated that they could inhibit key enzymes involved in cancer metabolism, suggesting a potential role for this compound in cancer therapy .

常见问题

Basic Questions

Q. What are the standard synthetic routes for (Z)-2-(4-Chlorophenyl)-3-(4-fluorophenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Knoevenagel condensation between 2-(4-chlorophenyl)acetonitrile and 4-fluorobenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol). Key steps include:

- Maintaining a molar ratio of 1:1.1 (nitrile:aldehyde) to drive the reaction to completion .

- Refluxing at 80–90°C for 6–12 hours, followed by purification via recrystallization (ethanol/water) to achieve yields of 85–96% .

- Confirming the Z-isomer geometry using NMR (olefinic proton at δ 6.5–7.5 ppm) and NMR (C≡N at ~115–120 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this acrylonitrile derivative?

- Key Techniques :

- and NMR : Assign olefinic protons (δ ~6.5–7.5 ppm) and nitrile carbon signals (~115 ppm). Aromatic protons split into doublets due to para-substituents (4-Cl and 4-F) .

- IR Spectroscopy : Confirm C≡N stretch at ~2212 cm and aromatic C=C stretches at 1538–1610 cm .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 273.6 for CHClFN) validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry and intermolecular interactions of this compound?

- Methodology :

- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Optimize crystal size to 0.3 × 0.25 × 0.2 mm for high-resolution data .

- Structure Refinement : Employ SHELXL-97 for least-squares refinement. The Z-configuration is confirmed by torsion angles (<5° deviation from planarity) and C–H⋯N/O hydrogen bonds (2.5–3.0 Å) stabilizing the crystal lattice .

- Validation : Check R-factors (R < 0.05) and electron density maps for disordered regions .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Case Study : If NMR suggests a planar Z-geometry but crystallography reveals slight torsional distortion:

- Dynamic Effects : NMR captures time-averaged conformations in solution, while crystallography provides static solid-state snapshots.

- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to compare energy barriers between conformers. A <1 kcal/mol difference may explain flexibility .

Q. What protocols are used to evaluate biological activity (e.g., anticancer or antimicrobial effects)?

- In Vitro Assays :

- Cytotoxicity : Use MTT assays ( methodology adapted) with glioblastoma cell lines (U87MG). IC values are calculated after 48-hour exposure .

- Dose-Response : Test concentrations from 1–100 µM, normalized to DMSO controls.

- Mechanistic Studies : Combine with flow cytometry (apoptosis) and Western blotting (protein targets like EGFR or tubulin) .

Q. How is this compound evaluated as an electron acceptor in organic photovoltaics (OPVs)?

- Photophysical Analysis :

- UV-Vis Spectroscopy : Measure λ in chloroform (typically ~350–400 nm) and calculate bandgap via Tauc plot .

- Electrochemical Characterization : Cyclic voltammetry (HOMO/LUMO levels) vs. Ag/AgCl. LUMO < −3.5 eV suggests strong electron affinity .

- Device Fabrication : Blend with donor polymers (e.g., P3HT) in 1:1 ratio, spin-coat onto ITO/PEDOT:PSS substrates, and test under AM1.5G illumination .

Q. What computational tools predict binding interactions with biological targets?

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite for docking into proteins (e.g., tubulin or kinase domains).

- Parameters : Grid boxes centered on active sites (20 Å), Lamarckian genetic algorithm for conformational sampling.

- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。